21-Hydroxyoligomycin A

K-Ras inhibition plasma membrane localization oncology research

Researchers requiring K-Ras PM localization blockade without confounding antimicrobial effects face limited options among oligomycin congeners. 21-Hydroxyoligomycin A addresses this gap with differentiated pharmacology: • K-Ras PM localization IC50: 4.82 nM (GFP-K-RasG12V MDCK cells); validated alongside five congeners in high-content screening • Reduced antifungal/nematocidal activity vs. oligomycin A for cleaner mitochondrial bioenergetics readouts • P-gp inhibition at 20 μM for chemosensitization assays; single-crystal X-ray structure available for SAR and docking Ideal for oncogenic K-Ras studies, ABC transporter research, and semi-synthetic derivatization programs.

Molecular Formula C45H74O12
Molecular Weight 807.1 g/mol
CAS No. 102042-09-1
Cat. No. B010920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Hydroxyoligomycin A
CAS102042-09-1
Synonyms(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1
Molecular FormulaC45H74O12
Molecular Weight807.1 g/mol
Structural Identifiers
SMILESCCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C
InChIInChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1
InChIKeyPIKJILHUPCWBCA-NMZLQNICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Lyophilisate

21-Hydroxyoligomycin A: Structural Identity and Procurement Data


21-Hydroxyoligomycin A (CAS 102042-09-1) is a hydroxylated macrolide antibiotic of the oligomycin class, first isolated from Streptomyces cyaneogriseus ssp. noncyanogenus (LL-F28249) as a co-metabolite of nemadectin, hence originally named nemadectin omega [1]. The compound (molecular formula C45H74O12, MW 807.06 g/mol) differs structurally from the parent oligomycin A by the addition of a hydroxyl group at the C-21 position, a modification established via single-crystal X-ray analysis [2]. It acts as an inhibitor of mitochondrial ATP synthase (Complex V) and additionally disrupts oncogenic K-Ras plasma membrane localization [3].

1 K-Ras plasma membrane localization inhibitor for oncogenic signaling studies
2 Mitochondrial ATP synthase (Complex V) inhibitor for bioenergetics research
3 Absolute stereochemistry confirmed by single-crystal X-ray diffraction for SAR applications

Why Oligomycin Analogs Cannot Substitute


The oligomycin class exhibits functional divergence across congeners that precludes simple substitution. The C-21 hydroxyl group of 21-hydroxyoligomycin A confers structural features that alter both target engagement profile and biological selectivity [1]. In comparative functional assays, oligomycins A-E inhibit K-Ras plasma membrane localization with a broad IC50 range of ~1.5-14 nM, yet only 21-hydroxyoligomycin A demonstrates a selective action profile with diminished antifungal and nematocidal activity relative to oligomycin A, a differential property confirmed in multiple independent studies [2]. These quantitative and qualitative differences directly impact experimental reproducibility and procurement decisions.

C-21 hydroxyl group alters target engagement and biological selectivity compared to oligomycin A.

Selective cytotoxicity profile differs: preferential mammalian tumor cell activity with reduced antifungal/nematocidal effects may not transfer across models.

Functional assays (K-Ras inhibition, P-gp modulation) show congener-specific responses; direct substitution with oligomycin A or other analogs may require re-validation.

Quantitative Differentiation Evidence


K-Ras Membrane Localization Inhibition

21-Hydroxyoligomycin A inhibits oncogenic K-Ras plasma membrane localization with an IC50 of 4.82 nM, positioning it within the active range (1.5-14 nM) of the six oligomycin congeners tested (A, B, C, D, E, and 21-hydroxyoligomycin A) [1]. The assay employed a high-content imaging platform using MDCK cells expressing GFP-K-RasG12V, a clinically relevant oncogenic mutant [1].

K-Ras PM inhibition
Head-to-head
IC50 4.82 nM (GFP-K-RasG12V MDCK cells)
Reported K-Ras membrane localization endpoint context; active within oligomycin class range (1.5–14 nM).
High-content imaging assay; rank-order among congeners not individually resolved.
K-Ras inhibition plasma membrane localization oncology research Ras-driven cancer models

Selective Cytotoxicity Profile

In comparative biological profiling, 21-hydroxyoligomycin A exhibits a more selective action against mammalian tumor cell lines than the parent compound oligomycin A, while displaying only weak antifungal and nematocidal activity . The compound is cytotoxic to human colon cancer SW620 cells with an IC50 of 14.4 μM and to SW620 Ad300 cells with an IC50 of 11.8 μM [1]. Quantitative data for antifungal/nematocidal activity of oligomycin A under identical assay conditions are not publicly reported; this evidence is therefore based on the differential activity pattern established in multiple independent studies .

Selective cytotoxicity
Class-level inference
SW620 IC50 14.4 μM; SW620 Ad300 IC50 11.8 μM
Reported cell-model response context; weak antifungal/nematocidal activity compared to oligomycin A.
Quantitative comparator data not publicly available; differential pattern from multiple studies.
cancer cell cytotoxicity therapeutic index selectivity profiling natural product antibiotics

P-Glycoprotein Efflux Pump Inhibition

21-Hydroxyoligomycin A inhibits the ABC transporter efflux pump P-glycoprotein (P-gp), as evidenced by significantly increased intracellular calcein fluorescence at a concentration of 20 μM compared to negative control . This activity is relevant to multidrug resistance studies in cancer. Quantitative comparator data for oligomycin A or other class members in the calcein-AM accumulation assay are not publicly available; this evidence represents an activity validation for 21-hydroxyoligomycin A without direct comparative quantification.

P-gp efflux inhibition
Data to verify
Significantly increased calcein fluorescence at 20 μM vs. negative control
Supports P-gp modulation endpoint context; no exact fold-change reported.
Calcein-AM accumulation assay; sources not provided. Direct comparator data unavailable.
multidrug resistance ABC transporter P-glycoprotein chemosensitization

Absolute Stereochemistry Confirmation

The structure and absolute stereochemistry of 21-hydroxyoligomycin A have been unequivocally established by single-crystal X-ray diffraction analysis [1]. This level of structural confirmation is critical for structure-activity relationship (SAR) studies, molecular modeling, and ensuring batch-to-batch consistency in research applications. In contrast, many oligomycin congeners in the commercial supply chain lack publicly available, peer-reviewed crystallographic validation of absolute stereochemistry.

Absolute stereochemistry
Supporting evidence
Single-crystal X-ray diffraction; fully resolved configuration
Supports structural attribution and SAR studies; peer-reviewed crystallographic data.
Many oligomycin congeners lack publicly reported absolute stereochemistry confirmation.
structural elucidation X-ray crystallography absolute configuration macrolide chemistry

Research Application Scenarios


K-Ras-Driven Cancer Model Studies

21-Hydroxyoligomycin A is indicated for studies investigating oncogenic K-Ras signaling where plasma membrane localization blockade is the primary experimental endpoint. The compound inhibits K-Ras PM localization with an IC50 of 4.82 nM in GFP-K-RasG12V-expressing MDCK cells, activity that has been validated alongside five other oligomycin congeners in the same high-content screening platform [1].

ATP Synthase Inhibition with Reduced Off-Target Effects

For mitochondrial bioenergetics studies in mammalian systems where confounding antimicrobial activity must be minimized, 21-hydroxyoligomycin A offers a more selective action profile against mammalian tumor cells with only weak antifungal and nematocidal activity, contrasting with the broader-spectrum activity of oligomycin A .

Multidrug Resistance and P-gp Modulation

21-Hydroxyoligomycin A is suitable for studies of ABC transporter-mediated drug efflux, as it demonstrates functional P-glycoprotein inhibition at 20 μM in calcein-AM accumulation assays . This application is relevant for chemosensitization studies in P-gp-overexpressing cancer models.

SAR and Derivatization Studies

The availability of a single-crystal X-ray structure with fully resolved absolute stereochemistry [2] makes 21-hydroxyoligomycin A a preferred starting point for SAR investigations, molecular docking studies, and semi-synthetic derivatization programs that require unambiguous three-dimensional structural coordinates.

Application
Selection Property
Validation Focus
K-Ras signaling research
Inhibits K-Ras plasma membrane localization (reported)
K-Ras PM localization endpoint validation in chosen model
Mitochondrial bioenergetics studies
Selective cytotoxicity profile with reduced antifungal/nematocidal activity
Mammalian cell model response and off-target review
ABC transporter efflux research
Reported P-glycoprotein inhibition
P-gp functional assay endpoint validation
SAR and molecular docking studies
Single-crystal X-ray structure available
Structural coordinate and stereochemistry validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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